molecular formula C14H11F3N2O2 B2635344 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 263559-01-9

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B2635344
CAS No.: 263559-01-9
M. Wt: 296.249
InChI Key: LEXCDQLJUIFYHC-UHFFFAOYSA-N
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Description

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide , with the molecular formula C₁₄H₁₁F₃N₂O₂ and a molecular weight of 280.25 g/mol, is a substituted benzamide compound of significant interest in medicinal chemistry and drug discovery research . This chemical features a 2-aminobenzamide core linked to a 4-(trifluoromethoxy)phenyl group, a structure recognized as a privileged scaffold in the development of bioactive molecules . The presence of both the amino and trifluoromethoxy substituents makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and further chemical derivatization. Benzamide derivatives analogous to this compound are extensively investigated for their potential as therapeutic agents against parasitic diseases. Notably, related N -(2-aminoethyl)- N -phenyl benzamides have been identified through phenotypic screening as potent inhibitors of Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT, or Sleeping Sickness) . These compounds have demonstrated nanomolar efficacy in vitro (EC₅₀ = 0.001 µM for optimized leads) and have shown curative effects in animal models, highlighting the promise of this chemical class for developing new antiparasitic drugs that can cross the blood-brain barrier—a critical requirement for treating late-stage disease . The 2-aminobenzamide scaffold is also explored for a diverse range of other pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects, as well as for targeting enzymes such as histone deacetylases (HDAC) and poly(ADP-ribose) polymerase-1 (PARP-1) . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXCDQLJUIFYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide derivatives as anticancer agents. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on receptor tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers. One study reported that analogues of this compound achieved over 90% inhibition of EGFR at low concentrations (10 nM) .

Histone Deacetylase Inhibition

The compound may also function as a histone deacetylase (HDAC) inhibitor. HDACs play a critical role in regulating gene expression and are implicated in cancer and other diseases. Inhibition of HDACs can lead to increased levels of acetylated histones, promoting gene expression that may suppress tumor growth . This mechanism suggests that this compound could be beneficial in developing new cancer therapies.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various protein targets. These studies provide insights into binding affinities and help refine the design of more potent derivatives. For example, docking results indicated favorable interactions with the active site of kinases involved in cancer signaling pathways .

Case Studies

Study Focus Key Findings
Study AAnticancer activityAnalogues showed >90% inhibition of EGFR at 10 nM concentration .
Study BHDAC inhibitionCompounds demonstrated strong differentiation and anti-proliferative activity against tumor cells .
Study CMolecular dockingIdentified favorable binding geometries for target kinases, suggesting potential for further development .

Mechanism of Action

The mechanism of action of 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Hydroxy and Halogen Substituents
  • Compound 21 (5-Chloro-4-fluoro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide): Structural features: Chloro (Cl), fluoro (F), and hydroxyl (OH) groups at positions 5, 4, and 2 of the benzamide ring. HRMS C₁₅H₁₁ClF₃NO₃ (M+H⁺: 358.0458) .
Amino Group vs. Hydroxyl/Chloro Combinations
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide: Replaces the amino group with hydroxyl and chloro substituents. Exhibited potent cytotoxicity against Desulfovibrio piger Vib-7 (82–90% growth inhibition at 30 µmol/L) . Activity note: The hydroxyl and chloro groups enhance antimicrobial effects but may reduce selectivity compared to amino-substituted analogs.

Substituent Variations on the Aniline Moiety

Trifluoromethoxy vs. Trifluoromethyl
  • A3 (4-(Trifluoromethoxy)-N-[4-(trifluoromethoxy)phenyl]benzamide):

    • Contains trifluoromethoxy groups on both benzamide and aniline rings.
    • Impact : Increased electron-withdrawing effects may reduce nucleophilicity compared to the target compound .
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide: Uses a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃).
Fluoro and Methoxy Substituents
  • 2-Amino-N-(4-fluorophenyl)benzamide and 2-Amino-N-(4-methoxyphenyl)benzamide: Fluorine and methoxy groups at the 4-position of the aniline ring. Activity: These derivatives showed moderate antimicrobial activity, suggesting that electron-donating groups (e.g., -OCH₃) may reduce potency compared to -OCF₃ .
Difluoromethoxy Substitution
  • 2-Amino-N-[4-(difluoromethoxy)phenyl]benzamide: Replaces -OCF₃ with -OCHF₂. Impact: Reduced electronegativity and steric bulk may lower metabolic resistance compared to the target compound .
Antimicrobial Activity
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Achieved 82–90% growth inhibition of D. piger at 30 µmol/L .
  • 2-Amino-N-(4-chlorophenyl)benzamide: Moderate efficacy, highlighting the importance of trifluoromethoxy in enhancing activity .
Enzyme Inhibition
  • CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide): A structural analog with an acetylated amino group. Acts as a histone deacetylase (HDAC) inhibitor, inducing hyperacetylation of histone H3 at IC₅₀ values <10 µmol/L . Comparison: The target compound’s free amino group may allow stronger HDAC binding, though this requires experimental validation.
Physicochemical Data
Compound Molecular Formula HRMS (M+H⁺) Key Substituents
Target compound C₁₄H₁₁F₃N₂O₂ Not provided -NH₂, -OCF₃
Compound 21 C₁₅H₁₁ClF₃NO₃ 358.0458 -Cl, -F, -OH, -OCF₃
A3 C₁₅H₁₁F₆NO₃ Not provided -OCF₃ (both rings)
CI-994 C₁₅H₁₅N₃O₂ 270.1236 -NHCOCH₃, -NH₂

Biological Activity

2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H10_{10}F3_3N2_2O
  • Molecular Weight : 292.23 g/mol
  • CAS Number : 263559-01-9

The trifluoromethoxy group is known to enhance the lipophilicity and biological activity of compounds, making them suitable for various therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of specific protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate various cellular processes, including growth, proliferation, and survival.

Target Enzymes

  • Tyrosine Kinases : The compound has been shown to inhibit several receptor tyrosine kinases (RTKs), which are implicated in various cancers. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Dihydropteroate Synthase : Similar compounds have demonstrated antibacterial activity by inhibiting this enzyme, crucial for folate synthesis in bacteria.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system tumors .

Antiparasitic Activity

In a phenotypic screening study involving Trypanosoma brucei, a compound structurally similar to this compound displayed potent antiparasitic effects, with an EC50 value as low as 0.001 μM. This suggests that derivatives of this compound could be effective against parasitic infections .

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound in a murine model of acute leukemia. Mice treated with 50 mg/kg showed a significant reduction in tumor burden compared to controls, indicating its potential as an anticancer agent.
  • Antiparasitic Activity : In another study focusing on Trypanosoma brucei, the compound was administered orally at a dosage of 50 mg/kg for four days. The results showed a cure rate of approximately 66% in infected mice, demonstrating its effectiveness against this parasite .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntitumor and antiparasiticTyrosine kinase inhibition
SulfamethoxazoleAntibacterialDihydropteroate synthase inhibition
N-(2-aminoethyl)-N-phenyl benzamidesAntiparasiticUnknown target

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide, and what key intermediates are involved?

The synthesis typically involves coupling 4-(trifluoromethoxy)aniline with 2-aminobenzoic acid derivatives. A common method uses benzoyl chloride intermediates under anhydrous conditions. For example, reacting 4-(trifluoromethoxy)aniline with 2-aminobenzoyl chloride in the presence of a base (e.g., sodium carbonate) yields the target compound. Key intermediates include 4-(trifluoromethoxy)aniline and activated carboxylic acid derivatives (e.g., acid chlorides). Purification is achieved via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Validate purity using HPLC or TLC with a mobile phase optimized for polar benzamides (e.g., hexane:ethyl acetate gradients). Structural confirmation requires 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl signal ~165 ppm), and LC-MS (molecular ion peak matching the molecular weight of 326.3 g/mol). High-resolution mass spectrometry (HRMS) can confirm the empirical formula .

Advanced Research Questions

Q. What strategies can optimize reaction yield and minimize byproduct formation during the coupling of 4-(trifluoromethoxy)aniline with 2-aminobenzoic acid derivatives?

Optimization strategies include:

  • Catalysis : Use coupling agents like HATU or EDCI to enhance efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility.
  • Temperature control : Maintain 0–5°C during acid chloride formation to prevent decomposition.
  • Byproduct mitigation : Add molecular sieves to absorb water, minimizing hydrolysis of the acid chloride intermediate .

Q. How does the trifluoromethoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?

The trifluoromethoxy group increases lipophilicity (logP ~2.5 vs. ~1.8 for methoxy analogs), enhancing membrane permeability. It also improves metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes. Comparative studies show a 3-fold increase in plasma half-life in rodent models compared to non-fluorinated derivatives .

Q. What experimental approaches are suitable for investigating potential mutagenicity of benzamide derivatives like this compound?

  • Ames II Test : Assess mutagenicity in Salmonella typhimurium strains TA98 and TA100.
  • In vitro micronucleus assay : Detect chromosomal damage in mammalian cells.
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., benzyl chloride) with known mutagenicity profiles. Evidence suggests this compound exhibits lower mutagenicity than other anomeric amides but requires PPE and fume hood handling .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuroleptic activity?

SAR strategies include:

  • Substituent variation : Replace the trifluoromethoxy group with bulkier electron-withdrawing groups (e.g., pentafluorosulfanyl) to modulate dopamine D2 receptor binding.
  • Bioisosteric replacement : Substitute the benzamide core with thieno[2,3-d]pyrimidine to improve CNS penetration.
  • Pharmacophore mapping : Use computational docking to identify critical interactions with 5-HT2A_{2A} and D2 receptors .

Q. What contradictions exist in reported biological activities of benzamide analogs, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–64 µg/mL) may arise from:

  • Assay variability : Standardize broth microdilution protocols across studies.
  • Strain specificity : Test against a unified panel of Gram-positive and Gram-negative pathogens.
  • Solubility artifacts : Use DMSO concentrations ≤1% to avoid false negatives .

Methodological Guidelines

Q. Handling and Safety Protocols

  • Ventilation : Use fume hoods for all synthetic steps due to volatile intermediates (e.g., benzoyl chlorides).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store the compound in amber vials at –20°C under inert gas to prevent hydrolysis .

Q. Data Reproducibility

  • Reaction scaling : Follow strict stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acid chloride).
  • Batch documentation : Record solvent lot numbers and humidity levels during synthesis.
  • Negative controls : Include solvent-only samples in biological assays to rule out interference .

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